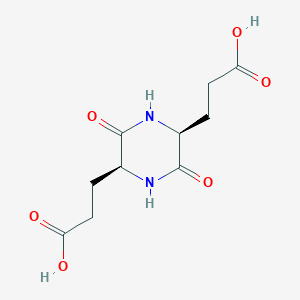
1-(1,3-Dioxolan-2-YL)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Dioxolan-2-YL)ethanone is an organic compound that belongs to the class of cyclic acetals It is characterized by the presence of a 1,3-dioxolane ring attached to an ethanone group
准备方法
Synthetic Routes and Reaction Conditions
1-(1,3-Dioxolan-2-YL)ethanone can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . Other methods include the use of orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale acetalization processes using efficient catalysts such as zirconium tetrachloride or tetrabutylammonium tribromide . These methods ensure high yields and purity of the final product.
化学反应分析
Types of Reactions
1-(1,3-Dioxolan-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide, chromium trioxide.
Reducing agents: Hydrogen gas with nickel or rhodium catalysts, lithium aluminum hydride, sodium borohydride.
Nucleophiles: Organolithium reagents, Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
科学研究应用
1-(1,3-Dioxolan-2-YL)ethanone has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(1,3-Dioxolan-2-YL)ethanone involves its ability to form stable cyclic acetals, which protect carbonyl groups from unwanted reactions . This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis compared to other acetal structures . The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application .
相似化合物的比较
1-(1,3-Dioxolan-2-YL)ethanone can be compared with other cyclic acetals such as:
1,3-Dioxanes: These compounds have a six-membered ring and are generally more stable than 1,3-dioxolanes.
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: This compound has similar applications in organic synthesis and industrial processes.
1-(1,3-Dioxolan-2-yl)-2-propanone: Another cyclic acetal with similar reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and reactivity, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
1-(1,3-dioxolan-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(6)5-7-2-3-8-5/h5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEVZYJHSSNNDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1OCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
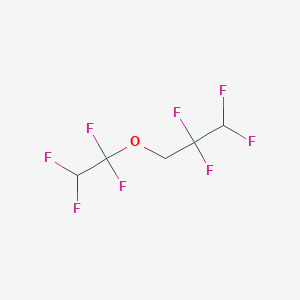
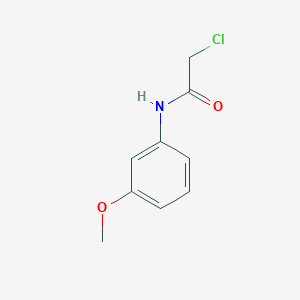
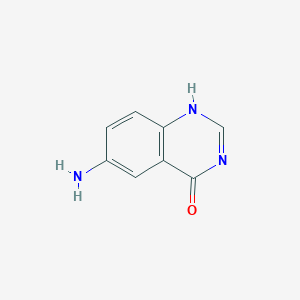
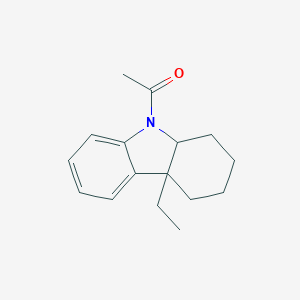
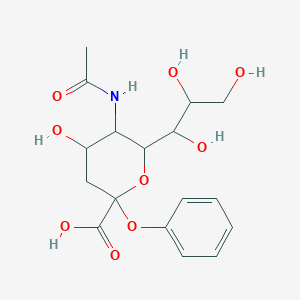
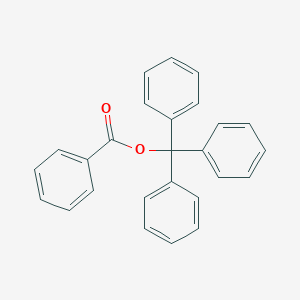
![1,3-Bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-tetramethyldisiloxane](/img/structure/B103410.png)
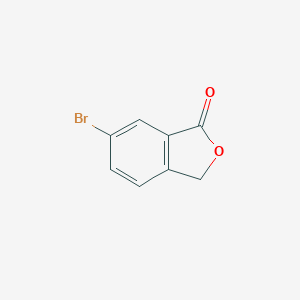

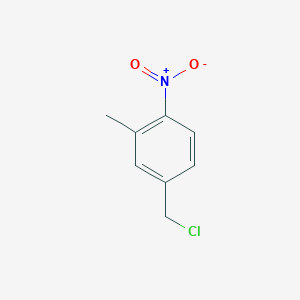
![2-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B103419.png)


